molecular formula C21H23ClN6O2 B10862150 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[4-(methylamino)pyridin-1-ium-1-yl]ethyl]imidazo[1,2-a]pyridine-7-carboxamide;chloride

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[4-(methylamino)pyridin-1-ium-1-yl]ethyl]imidazo[1,2-a]pyridine-7-carboxamide;chloride

Cat. No.: B10862150
M. Wt: 426.9 g/mol
InChI Key: HVVLGXULBVAFRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic route typically involves high-throughput screening (HTS) to identify initial hits, followed by optimization to enhance selectivity and solubility . Industrial production methods would likely follow similar synthetic routes, with additional steps to ensure purity and scalability.

Chemical Reactions Analysis

BAY-6096 undergoes various chemical reactions, including substitution and oxidation. Common reagents used in these reactions include pyridinium salts and amides. The major products formed from these reactions are highly water-soluble derivatives that retain the compound’s selectivity and potency .

Comparison with Similar Compounds

BAY-6096 is unique due to its high water solubility and selectivity for the adrenergic alpha 2B receptor. Similar compounds include:

BAY-6096 stands out due to its optimized properties, making it a valuable tool in both research and potential therapeutic applications.

Properties

Molecular Formula

C21H23ClN6O2

Molecular Weight

426.9 g/mol

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[4-(methylamino)pyridin-1-ium-1-yl]ethyl]imidazo[1,2-a]pyridine-7-carboxamide;chloride

InChI

InChI=1S/C21H22N6O2.ClH/c1-14-20(15(2)29-25-14)18-13-24-19-12-16(4-10-27(18)19)21(28)23-7-11-26-8-5-17(22-3)6-9-26;/h4-6,8-10,12-13H,7,11H2,1-3H3,(H,23,28);1H

InChI Key

HVVLGXULBVAFRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=CN=C3N2C=CC(=C3)C(=O)NCC[N+]4=CC=C(C=C4)NC.[Cl-]

Origin of Product

United States

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